molecular formula C10H12ClNO B6202937 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol CAS No. 1310357-40-4

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

Cat. No. B6202937
CAS RN: 1310357-40-4
M. Wt: 197.7
InChI Key:
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Description

This compound is a benzazepine derivative . It is an intermediate used in the synthetic preparation of Tolvaptan , a selective nonpeptide arginine vasopressin V2 receptor antagonist .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with parachloroaniline as a raw material, which reacts with paratoluensulfonyl chloride in a condensation mode under alkaline conditions to protect amino groups. This is followed by coupling with ethyl 4-bromobutyrate to obtain a compound. This compound is then hydrolyzed and acidified in the presence of alkali. In dichloromethane, acyl chloride is prepared from the acidified compound under the action of thionyl chloride. Finally, a Friedel-Crafts acylation reaction is carried out under the action of Lewis acid to perform intramolecular cyclization, and tosyl groups are removed to obtain the target product .


Molecular Structure Analysis

The molecular formula of this compound is C10H10ClNO . The average mass is 448.941 Da and the monoisotopic mass is 448.155365 Da .


Chemical Reactions Analysis

This compound is used as a reactant in the asymmetric preparation of an intermediate in the synthesis of both enantiomers of Tolvaptan .


Physical And Chemical Properties Analysis

The physical state of this compound at 20 degrees Celsius is solid . Its melting point ranges from 103.0 to 107.0 degrees Celsius .

Mechanism of Action

Target of Action

The primary target of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is the arginine vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body .

Mode of Action

7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol acts as a selective, competitive antagonist at the arginine vasopressin V2 receptor . By binding to this receptor, it inhibits the action of vasopressin, a hormone that regulates water reabsorption in the kidneys .

Biochemical Pathways

The antagonistic action of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol on the V2 receptor disrupts the normal function of vasopressin. This leads to a decrease in water reabsorption in the kidneys, resulting in increased urine production and a reduction in fluid accumulation in the body .

Pharmacokinetics

It is known that the compound has some solubility in chloroform and methanol, but poor solubility in water . This could potentially impact its bioavailability and distribution in the body.

Result of Action

The primary result of the action of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is the reduction of fluid accumulation in the body. This makes it potentially useful in the treatment of conditions characterized by excessive fluid retention, such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol. For instance, its stability and solubility could be affected by the pH and temperature of its environment . Furthermore, its efficacy could be influenced by the patient’s hydration status and kidney function, as these factors can affect the concentration of vasopressin in the body .

Safety and Hazards

When handling this compound, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Given that this compound is an intermediate in the synthesis of Tolvaptan, future directions could involve its use in the development of other vasopressin antagonists or similar therapeutic agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 7-chloro-2-ethyl-3,4-dihydro-1H-1-benzazepin-5-ol.", "Step 2: Reduction of the above product using sodium borohydride in methanol to obtain 7-chloro-2-ethyl-3,4-dihydro-1H-1-benzazepin-5-ol.", "Step 3: Treatment of the above product with acetic acid and hydrochloric acid to form 7-chloro-2-ethyl-3,4-dihydro-1H-1-benzazepin-5-ol hydrochloride.", "Step 4: Conversion of the hydrochloride salt to the free base using sodium hydroxide in water to obtain 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol." ] }

CAS RN

1310357-40-4

Product Name

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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